molecular formula C14H18O2 B166109 4-(3-Carboethoxyphenyl)-2-methyl-1-butene CAS No. 127356-56-3

4-(3-Carboethoxyphenyl)-2-methyl-1-butene

Cat. No.: B166109
CAS No.: 127356-56-3
M. Wt: 218.29 g/mol
InChI Key: JDWNCCIRUNJUIC-UHFFFAOYSA-N
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Description

4-(3-Carboethoxyphenyl)-2-methyl-1-butene is an organic compound with the molecular formula C13H16O2 It is characterized by the presence of a carboethoxy group attached to a phenyl ring, which is further connected to a butene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Carboethoxyphenyl)-2-methyl-1-butene typically involves the reaction of 3-carboethoxybenzaldehyde with a suitable alkylating agent under basic conditions. The reaction proceeds through a series of steps including condensation, reduction, and dehydration to yield the desired product. Common reagents used in this synthesis include sodium hydride (NaH) and methyl iodide (CH3I) in an aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3-Carboethoxyphenyl)-2-methyl-1-butene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various functional groups such as nitro (NO2) or halogen (X) groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, H2 with palladium on carbon (Pd/C) catalyst.

    Substitution: Nitration with HNO3 and H2SO4, halogenation with Br2 or Cl2 in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 4-(3-carboethoxyphenyl)-2-methyl-1-butanone or 4-(3-carboethoxyphenyl)-2-methyl-1-butanoic acid.

    Reduction: Formation of 4-(3-carboethoxyphenyl)-2-methyl-1-butanol or 4-(3-carboethoxyphenyl)-2-methylbutane.

    Substitution: Formation of 4-(3-carboethoxyphenyl)-2-methyl-1-bromo-1-butene or 4-(3-carboethoxyphenyl)-2-methyl-1-nitro-1-butene.

Scientific Research Applications

4-(3-Carboethoxyphenyl)-2-methyl-1-butene finds applications in various scientific research areas:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Carboethoxyphenyl)-2-methyl-1-butene involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships provide insights into its mode of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Carboethoxyphenyl)-1-butene
  • 4-(2-Carboethoxyphenyl)-1-butene
  • 3-(3-Carboethoxyphenyl)-2-methyl-1-propene

Uniqueness

4-(3-Carboethoxyphenyl)-2-methyl-1-butene is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 3-(3-methylbut-3-enyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-4-16-14(15)13-7-5-6-12(10-13)9-8-11(2)3/h5-7,10H,2,4,8-9H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWNCCIRUNJUIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)CCC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70564301
Record name Ethyl 3-(3-methylbut-3-en-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127356-56-3
Record name Ethyl 3-(3-methylbut-3-en-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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